3-(4-chlorophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Thieno[3,2-d]pyrimidin-4-one derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine core. The compound 3-(4-chlorophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one features a 4-chlorophenyl group at position 3 and a propylsulfanyl substituent at position 2.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c1-2-8-21-15-17-12-7-9-20-13(12)14(19)18(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQUMZKBCIMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological activity and physicochemical properties of thieno[3,2-d]pyrimidin-4-one derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations:
4-Chlorophenyl is a common pharmacophore in antihypertensive () and antimicrobial agents (), suggesting the target compound may share similar mechanisms.
Core Modifications: Spirocyclic derivatives () exhibit enhanced antifungal activity due to rigid 3D structures, while triazole hybrids () show anticancer activity via heterocyclic synergy.
Pharmacological Activities
- Antihypertensive Potential: Compounds with 4-chlorophenyl groups, such as those in , inhibit adrenaline-induced hypertension via α1-adrenergic blockade . The target compound’s structural similarity suggests possible cardiovascular applications.
- Antimicrobial Activity : Spiro derivatives () and sulfonamide-containing analogs () show Gram-positive/Gram-negative bacterial inhibition. The propylsulfanyl group may enhance bacterial membrane penetration.
- Anticancer Activity: Triazole-thienopyrimidine hybrids () exhibit cytotoxicity by interfering with DNA replication or enzyme inhibition. The target compound’s chlorophenyl group could similarly intercalate or bind kinase domains.
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